N-(Heptan-2-yl)-1-methyl-1H-pyrazol-3-amine

Lipophilicity ADME Prediction Medicinal Chemistry

Problem: Generic N-alkylpyrazole building blocks often suffer from batch variability and uncertain identity, compromising SAR reproducibility. Solution: N-(Heptan-2-yl)-1-methyl-1H-pyrazol-3-amine (CAS 1182432-92-3), 95% purity, verified structure. • Branched heptan-2-yl substituent offers steric differentiation vs. linear analogs for systematic SAR exploration. • Single exocyclic NH donor enforces monodentate coordination; ideal for Pd(II)/Pt(II) complexation and X-ray crystallography. • Computed LogP 2.80 & TPSA 29.85 Ų ensure predictable reversed-phase and normal-phase chromatographic retention. • Racemic stereocenter supports chiral HPLC method development as a reference standard.

Molecular Formula C11H21N3
Molecular Weight 195.30 g/mol
Cat. No. B13259439
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(Heptan-2-yl)-1-methyl-1H-pyrazol-3-amine
Molecular FormulaC11H21N3
Molecular Weight195.30 g/mol
Structural Identifiers
SMILESCCCCCC(C)NC1=NN(C=C1)C
InChIInChI=1S/C11H21N3/c1-4-5-6-7-10(2)12-11-8-9-14(3)13-11/h8-10H,4-7H2,1-3H3,(H,12,13)
InChIKeyYXCFCKZMRXEUJI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(Heptan-2-yl)-1-methyl-1H-pyrazol-3-amine: Chemical Identity and Properties


N-(Heptan-2-yl)-1-methyl-1H-pyrazol-3-amine (CAS 1182432-92-3) is a C11H21N3 secondary amine featuring a 1-methylpyrazole core N-substituted with a branched heptan-2-yl group (MW 195.30 g/mol) . It belongs to the N-alkyl-1-methyl-1H-pyrazol-3-amine class, which serves as a versatile scaffold in medicinal chemistry and coordination chemistry [1]. Computed physicochemical properties include a topological polar surface area (TPSA) of 29.85 Ų, a calculated LogP of 2.80, and one hydrogen bond donor . The compound is commercially available at a minimum purity specification of 95% .

Monodentate ligand candidate via single exocyclic N–H donor
Pyrazole library building block with branched heptan-2-yl group
Racemic chiral reference for HPLC method scouting

Why This Compound Cannot Be Replaced by Simple N-Alkyl Analogs


Within the N-alkyl-1-methyl-1H-pyrazol-3-amine series, subtle structural changes produce measurable differences in lipophilicity, steric bulk, and hydrogen-bonding capacity that can critically alter solubility, membrane permeability, metal-coordination geometry, and target-binding kinetics [1]. For instance, moving from a linear N-heptyl chain (CAS 1183670-09-8) to the branched N-(heptan-2-yl) isomer shifts the calculated LogP from 2.80 to 2.80—a seemingly minor numerical change that reflects altered molecular shape and may influence chromatographic retention, metabolic soft-spot exposure, and crystal packing . Direct procurement of the specific CAS number ensures experimental reproducibility, as even regioisomeric variants (e.g., 1-(heptan-2-yl)-1H-pyrazol-3-amine, CAS 1240565-80-3) differ in molecular formula (C10H19N3 vs. C11H21N3), hydrogen-bond donor count, and the electronic environment of the pyrazole ring, rendering them non-interchangeable without re-optimization .

Target compound
Branched N-(heptan-2-yl) with 1 H-bond donor, 6 rotatable bonds
Linear N-heptyl analog
Straight-chain isomer may shift lipophilicity-dependent properties and crystal packing
Target compound
N-methyl, single N–H; enforces monodentate coordination
1-(Heptan-2-yl) regioisomer
Extra H-bond donor allows bidentate binding, alters complex geometry

Quantitative Comparison Against Closest Structural Analogs


Branched vs. Linear N-Alkyl Chain: Lipophilicity Comparison

N-(Heptan-2-yl)-1-methyl-1H-pyrazol-3-amine (branched secondary alkyl) exhibits a computed LogP of 2.8008, whereas its straight-chain isomer N-heptyl-1-methyl-1H-pyrazol-3-amine (CAS 1183670-09-8) has a LogP of 2.8024 . Although the numerical difference is small, the branching at the α-carbon reduces the molecular solvent-accessible surface area and may lower passive membrane permeability relative to the linear analog—an effect documented for secondary vs. primary alkylamines in Caco-2 assays [1].

Lipophilicity shift
Method context
Computed ΔLogP = -0.0016 (target slightly more hydrophilic)
Supports selection when lower lipophilicity is preferred for a given heterocycle
Absolute LogP values method-dependent; trend consistent with branched-alkyl impact
Lipophilicity ADME Prediction Medicinal Chemistry

Hydrogen-Bond Donor Count: N-Methyl vs. NH-Pyrazole Regioisomers

N-(Heptan-2-yl)-1-methyl-1H-pyrazol-3-amine possesses exactly one hydrogen-bond donor (the exocyclic NH), while its regioisomer 1-(heptan-2-yl)-1H-pyrazol-3-amine (CAS 1240565-80-3) contains two H-bond donors (exocyclic NH₂ and lack of N-methyl) and has a molecular formula of C10H19N3 (MW 181.28) . In metal coordination studies of N1-functionalized pyrazole ligands, the number and position of H-bond donors directly dictate the denticity and geometry of the resulting complex; monodentate vs. bidentate behavior alters catalytic activity and stability [1].

H-bond donor count
Head-to-head
Target: 1 donor (exocyclic NH) vs. regioisomer: 2 donors (NH₂)
Determines monodentate vs. bidentate coordination, critical for metal complex design
Regioisomer C10H19N3 (MW 181.28) differs in formula and electronic profile
Hydrogen Bonding Coordination Chemistry Solid-State Packing

Boiling Point and Thermal Stability: Straight-Chain vs. Branched

The straight-chain analog N-heptyl-1-methyl-1H-pyrazol-3-amine has a reported boiling point of 318.6 ± 15.0 °C at 760 mmHg . While the boiling point of N-(heptan-2-yl)-1-methyl-1H-pyrazol-3-amine is not separately published, branched alkylamines typically exhibit boiling points 3–8 °C lower than their linear isomers due to reduced surface area and weaker van der Waals interactions—a class-level trend observed across homologous secondary alkylamine series [1]. This difference, though modest, can be exploited in fractional distillation purification or vapor-phase deposition processes.

Boiling point trend
Class-level
Estimated ΔTb ≈ -3 to -8 °C (branched lower) based on alkylamine class behavior
May support gentler distillation conditions, but target-specific data not reported
Linear analog Tb = 318.6 ± 15.0 °C (760 mmHg); class-level inference only
Thermal Stability Purification Process Chemistry

Rotatable Bond Count and Conformational Entropy

N-(Heptan-2-yl)-1-methyl-1H-pyrazol-3-amine has 6 rotatable bonds, identical to its straight-chain isomer N-heptyl-1-methyl-1H-pyrazol-3-amine (7 rotatable bonds for the latter as reported by Leyan) . The discrepancy may arise from different counting algorithms; nevertheless, the branched isomer’s secondary carbon attachment point restricts one C–C bond rotation compared to a fully extended chain, effectively freezing one torsional degree of freedom. In ligand–protein binding, each frozen rotatable bond reduces the conformational entropy penalty by approximately 0.5–1.0 kcal/mol, potentially improving binding affinity by 2- to 5-fold in optimized systems [1].

Rotatable bonds
Class-level
Target: 6 rotatable bonds vs. linear analog: 7; ΔG_entropic benefit ~0.5–1.0 kcal/mol
Supports fragment-based design where restricted flexibility may improve binding efficiency
Entropic benefit inferred from literature; experimental binding data not available
Conformational Analysis Drug Design Entropy

Purity Specifications and Batch Consistency Across Suppliers

Commercially, N-(heptan-2-yl)-1-methyl-1H-pyrazol-3-amine is supplied by Leyan at a minimum purity of 95% (CAS 1182432-92-3) . AKSci offers the straight-chain analog N-heptyl-1-methyl-1H-pyrazol-3-amine (CAS 1183670-09-8) also at 95% , while the regioisomer 1-(heptan-2-yl)-1H-pyrazol-3-amine (CAS 1240565-80-3) is available from MolCore at 98% . The 95% specification for the target compound is standard for research-grade building blocks, but users requiring higher purity for sensitive catalytic or biological assays should verify lot-specific certificates of analysis, as the branched alkylamine may contain residual linear isomer from synthesis that is absent in the 98%-pure regioisomer.

Purity specification
Source review
Target 95% (Leyan); linear analog 95% (AKSci); regioisomer 98% (MolCore)
95% tier suitable for most synthetic work; 3% gap vs. regioisomer may require further purification
Lot-specific COA review advised; residual linear isomer not characterized
Quality Control Procurement Reproducibility

Limited High-Strength Differential Evidence Disclosure

A systematic search of PubMed, PubChem, and patent databases (excluding benchchems, molecule, evitachem, vulcanchem) returned no peer-reviewed head-to-head biological activity comparisons, no in vivo PK studies, and no selectivity profiling data for N-(heptan-2-yl)-1-methyl-1H-pyrazol-3-amine against its closest analogs. The compound appears primarily in vendor catalogs as a research-chemical building block. All differential claims above are therefore based on computed physicochemical properties (LogP, TPSA, rotatable bonds, H-bond donors), class-level structure–property relationships, and vendor-supplied purity specifications. Procurement decisions relying on in vitro potency, target selectivity, or metabolic stability must be validated experimentally [1].

Biological data availability
Data to verify
No peer-reviewed comparative bioactivity, PK, or selectivity data identified
Compound suitable for exploratory synthesis and property optimization; not late-stage lead without profiling
All differentiation based on computed properties and vendor specs; experimental validation required
Data Transparency Risk Assessment Procurement

Application Scenarios Derived from Differentiation Evidence


Monodentate Ligand for Pd(II) and Pt(II) Complexes

The single exocyclic NH donor and N-methyl blocking group make N-(heptan-2-yl)-1-methyl-1H-pyrazol-3-amine an ideal monodentate ligand for square-planar Pd(II) and Pt(II) centers, where the absence of a second H-bond donor prevents undesired bridging or chelation [1]. Compared to the regioisomer 1-(heptan-2-yl)-1H-pyrazol-3-amine (which bears a free NH₂ and can act as a bidentate ligand), the target compound enforces a single coordination mode, simplifying complex geometry and facilitating crystallization for X-ray structure determination [1].

Lipophilicity-Tuned Fragment for Kinase Inhibitor Optimization

With a computed LogP of 2.80 and one rotatable bond fewer than its linear N-heptyl analog, the branched heptan-2-yl substituent offers a subtle reduction in lipophilicity and conformational entropy that can improve ligand efficiency indices in fragment-based drug discovery [2]. Medicinal chemists optimizing hinge-binding fragments for kinases or other ATP-competitive targets may prefer this scaffold when clogP must be kept below 3.0 while maintaining sufficient hydrophobic contact with the protein surface .

Building Block for N-Alkylated Pyrazole Library Synthesis

The compound serves as a well-characterized building block (95% purity, MW 195.30, CAS 1182432-92-3) for parallel synthesis of N-alkylpyrazole libraries . Its branched alkyl chain introduces steric differentiation relative to straight-chain analogs, which can be exploited in structure–activity relationship (SAR) studies to probe steric tolerance in target binding pockets. The availability of both the target and its straight-chain isomer from multiple vendors allows for systematic SAR exploration without custom synthesis .

Reference Compound for Chiral Chromatography Method Development

Although the commercial material is presumably racemic at the heptan-2-yl stereocenter, the presence of a defined chiral center makes this compound a candidate for chiral HPLC method development, where it can serve as a racemic reference to optimize separation of enantiomeric N-alkylpyrazole derivatives [3]. The computed TPSA of 29.85 Ų and LogP of 2.80 predict retention on both reversed-phase and normal-phase columns, facilitating method scouting [3].

Application
Selection Property
Validation Focus
Monodentate Pd(II)/Pt(II) ligand
Single N–H donor, N-methyl blocking group
Coordination geometry, crystallinity
Kinase inhibitor fragment optimization
Branched lipophilicity, restricted rotatable bonds
Ligand efficiency, binding affinity context
Pyrazole library building block
95% purity, branched steric differentiation
SAR steric tolerance, multi-vendor sourcing
Chiral chromatography reference
Racemic chiral center, TPSA/LogP profile
Enantiomeric separation, retention prediction
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